N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)pyrazine-2-carboxamide

Description

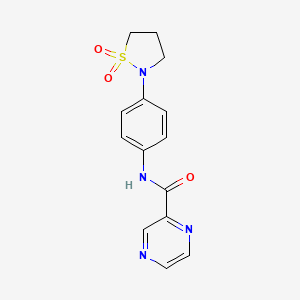

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)pyrazine-2-carboxamide is a pyrazine-2-carboxamide derivative featuring a 1,1-dioxidoisothiazolidine moiety attached to the para-position of the phenyl ring. This compound belongs to a broader class of pyrazine carboxamides, which are extensively studied for their antimicrobial, antitumor, and antitubercular activities.

Properties

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3S/c19-14(13-10-15-6-7-16-13)17-11-2-4-12(5-3-11)18-8-1-9-22(18,20)21/h2-7,10H,1,8-9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAOTTAKAJTFSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)pyrazine-2-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.

Mode of Action

This binding could inhibit the activity of CDK2, preventing it from phosphorylating its substrates and thus halting cell cycle progression.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway. By preventing the transition from G1 phase to S phase, DNA replication is halted, which can lead to cell cycle arrest. This can have downstream effects on cellular proliferation and growth.

Result of Action

The molecular and cellular effects of the compound’s action would likely include cell cycle arrest, as mentioned above. This could lead to a decrease in cellular proliferation and potentially induce apoptosis, or programmed cell death.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to bind to CDK2. Additionally, the presence of other molecules could compete with the compound for binding to CDK2, potentially reducing its efficacy.

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C13H12N4O3S

- Molecular Weight: 304.33 g/mol

The presence of both the pyrazine and isothiazolidin rings contributes to its biological activity, allowing interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and protein interactions. Key mechanisms include:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of various kinases, which are crucial in signaling pathways related to cell growth and proliferation.

- Antioxidant Activity: The isothiazolidin moiety may contribute to antioxidant properties, providing protective effects against oxidative stress.

Biological Activity Overview

Recent studies have indicated several biological activities associated with this compound:

1. Kinase Inhibition Study

A study investigated the inhibitory effects of this compound on various kinases involved in cancer signaling pathways. The results demonstrated a significant reduction in cell proliferation in cancer cell lines treated with the compound, suggesting its potential as an anti-cancer agent.

2. Antioxidant Activity Assessment

Another research effort focused on evaluating the antioxidant capacity of the compound using DPPH and ABTS assays. The findings revealed that the compound effectively scavenged free radicals, indicating its potential use in protecting cells from oxidative damage.

Research Findings

The following key findings summarize the biological activity of this compound:

- Selectivity: The compound exhibits selective inhibition towards certain kinases over others, making it a promising candidate for targeted therapies.

- Synergistic Effects: When combined with other therapeutic agents, it enhances efficacy, particularly in multi-drug resistant cancer models.

Comparison with Similar Compounds

Structural Analogues and Their Activities

The following table summarizes key pyrazine-2-carboxamide derivatives, their substituents, and reported biological activities:

Key Findings from Structural Comparisons

Anti-Tubercular Activity: Compounds with electron-withdrawing groups (e.g., trifluoromethyl, bromo, iodo) on the phenyl ring exhibit enhanced anti-TB activity. For example, N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (MIC = 2 mg/L) outperforms pyrazinamide (PZA, MIC >20 mg/mL) .

Anticonvulsant and Antimicrobial Activity :

- Thiazole- and thiadiazole-linked pyrazine carboxamides (e.g., the compound in ) show moderate anticonvulsant activity, suggesting that heterocyclic substituents enhance CNS penetration.

- Derivatives with bulky aromatic substituents (e.g., dimethoxyphenyl-thiazole in ) are synthetically accessible but require further biological evaluation.

Synthetic Flexibility :

- Pyrazine-2-carboxamides are typically synthesized via condensation of pyrazine-2-carboxylic acid derivatives with substituted anilines or heterocyclic amines (e.g., reactions in ).

- Bromination and hydrazine condensation (as in ) offer routes to diversify substituents, which could be applied to the target compound.

Critical Analysis of SAR Trends

Substituent Effects :

- Electron-withdrawing groups (e.g., CF₃, Br, I) on the phenyl ring correlate with improved anti-TB activity, likely due to enhanced interaction with bacterial targets .

- Heterocyclic extensions (e.g., thiazole, piperazine) modulate selectivity and toxicity. For example, the compound in showed low cytotoxicity (SI >10) in preliminary screens.

- Limitations of Current Data: No direct evidence exists for the 1,1-dioxidoisothiazolidine substituent’s role in the target compound. However, sulfone groups in similar molecules (e.g., ) improve metabolic stability and binding affinity. Antimicrobial data for thiazole-linked derivatives () are absent, highlighting gaps in pharmacological profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.